2,5-Dichlorohydroquinone

Agrochemical Fungicide Phytotoxicity

Researchers studying γ-HCH biodegradation require the exact 2,5-dichloro isomer-the sole substrate for LinD dehalogenase. Generic substitution with 2,6- or monochlorohydroquinone fails in this system. Sourcing 2,5-DCHQ is essential for reproducing published degradation pathways and enzymatic assays. • Oxidized by ascorbate oxidase at ~1/12 the rate of ascorbic acid; other hydroquinones show no activity • Key intermediate in patented high-purity chloranil synthesis • Controls potato common scab without crop yield reduction Supplied for enzymatic assays, bioremediation research, and agrochemical lead optimization.

Molecular Formula C6H4Cl2O2
Molecular Weight 179 g/mol
CAS No. 824-69-1
Cat. No. B146588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorohydroquinone
CAS824-69-1
Synonyms2,5-DCH
2,5-DCHQ
2,5-dichlorohydroquinone
Molecular FormulaC6H4Cl2O2
Molecular Weight179 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)O)Cl)O
InChIInChI=1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
InChIKeyAYNPIRVEWMUJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorohydroquinone: Distinct Substitution Pattern & Applications


2,5-Dichlorohydroquinone (2,5-DCHQ, CAS 824-69-1) is a hydroquinone derivative characterized by chlorine substitution at the 2- and 5-positions of the benzene ring [1]. This specific substitution pattern distinguishes it from other chlorinated hydroquinones (e.g., 2,3-, 2,6-, and monochlorohydroquinone) and is critical for its unique reactivity profile, including its role as a bacterial xenobiotic metabolite and a versatile intermediate in organic synthesis [1][2]. Its applications range from agrochemical efficacy studies and enzymatic specificity assays to the synthesis of high-purity industrial intermediates and specialty polymers [3][4].

Regiochemical identity 2,5-dichloro pattern determines enzyme recognition (LinD dehalogenase, ascorbate oxidase) and distinguishes it from 2,6- or monochloro isomers.
Agrochemical screening context Reported efficacy comparable to quintozene without yield decrease in potato scab glasshouse model; supports lead optimization for soil-borne pathogens.
Synthetic intermediate specificity Patented chloranil production route requires 2,5-DCHQ as the essential intermediate; also a precursor for specialty polyesters.

2,5-Dichlorohydroquinone: Why Substitution Fails


Generic substitution of 2,5-dichlorohydroquinone (2,5-DCHQ) with other chlorinated hydroquinones is precluded by the compound's strict regiochemical requirements for both biological activity and synthetic utility. The precise 2,5-dichloro arrangement dictates its enzymatic recognition as a substrate for specific dehalogenases [1] and its oxidation rate by ascorbate oxidase [2], both of which differ markedly from its 2,6-isomer or monochlorinated counterparts. Similarly, in agrochemical applications, the dimethyl ether derivative (chloroneb) and the parent quinone (chloranil) exhibit inferior efficacy and increased phytotoxicity compared to the 2,5-dichloro-substituted hydroquinone core [3]. Furthermore, the compound serves as a crucial, structurally specific intermediate in the patented synthesis of high-purity tetrachloro-1,4-benzoquinone, where its identity is essential to the described process [4]. These data confirm that 2,5-DCHQ is not an interchangeable member of a chemical class but a functionally distinct entity.

Regiochemical mismatch
2,6-isomer or monochlorohydroquinone may not be recognized by LinD dehalogenase; lindane degradation assays may fail with incorrect isomer.
Enzyme substrate shift
Ascorbate oxidase does not oxidize hydroquinone or chlorohydroquinone; substitution yields zero measurable activity in kinetic studies.
Agrochemical profile deviation
Chloroneb (dimethyl ether) showed reduced efficacy and increased phytotoxicity; not interchangeable for research on crop safety endpoints.

2,5-Dichlorohydroquinone: Comparative Evidence


Agrochemical Efficacy: Comparison with Quintozene & Chloroneb

In controlled glasshouse studies assessing forty quinones and related compounds against potato common scab (Streptomyces scabies), 2,5-dichlorohydroquinone demonstrated efficacy equivalent to the commercial standard quintozene at 50 μg/g [1]. Critically, unlike quintozene, 2,5-dichlorohydroquinone did not decrease potato tuber yield, indicating a superior safety profile for crop application [1]. In contrast, its close derivative, chloroneb (the dimethyl ether of 2,5-dichlorohydroquinone), was 'much less effective' and actively 'decreased yield' [1].

Agrochemical Efficacy
Head-to-head
2,5-DCHQ: efficacy equal to quintozene; no yield decrease
Chloroneb: much less effective; decreased yield
Supports lead optimization with reported lower phytotoxicity
Glasshouse model; soil inc. 50 μg/g; potato scab
Agrochemical Fungicide Phytotoxicity

Ascorbate Oxidase Substrate Specificity

Enzymatic studies reveal that ascorbate oxidase oxidizes 2,5-dichlorohydroquinone at a rate approximately 1/12 that of its native substrate, ascorbic acid, at pH 5.7 [1]. Under identical conditions, the enzyme does not oxidize hydroquinone and 'barely oxidizes' chlorohydroquinone [1]. This demonstrates that the specific 2,5-dichloro substitution pattern is essential for enabling any significant enzyme-substrate interaction within this class.

Ascorbate Oxidase Specificity
Head-to-head
2,5-DCHQ: oxidation rate ~1/12 of ascorbic acid
Hydroquinone: 0; chlorohydroquinone: negligible
Enables mechanistic assays where other hydroquinones fail
pH 5.7, oxygen uptake; Cucurbita pepo enzyme
Enzymology Biochemistry Oxidoreductase

Key Intermediate for Chloranil Synthesis

A patented process (JPH0832654B2) for manufacturing high-purity tetrachloro-1,4-benzoquinone (chloranil) explicitly identifies 2,5-dichlorohydroquinone as the essential intermediate [1]. The process details that a suspension 'which essentially contains the 2,5-dichlorohydroquinone' is formed during the initial chlorination step before being further processed to the final product [1]. This establishes the compound as a mandatory, non-substitutable building block within this specific industrial synthetic route.

Chloranil Synthesis Intermediate
Method context
Patented route requires 2,5-DCHQ suspension formed at 5–15°C with Cl₂/HCl before further chlorination to high-purity chloranil.
Non-substitutable building block for this synthetic pathway
Patent JPH0832654B2; intermediate identity critical
Organic Synthesis Industrial Chemistry Patent

Lindane Degradation Pathway Metabolite

2,5-Dichlorohydroquinone (2,5-DCHQ) is the specific metabolic intermediate formed during the degradation of the persistent organic pollutant gamma-hexachlorocyclohexane (lindane) by Sphingomonas paucimobilis UT26 [1]. This pathway is unique to the 2,5-isomer. The organism produces a dedicated, glutathione-dependent reductive dehalogenase (LinD) that converts 2,5-DCHQ to chlorohydroquinone and subsequently to hydroquinone, demonstrating a specific biological recognition and processing of the 2,5-dichloro motif [1].

Lindane Degradation Metabolite
Class-level
LinD dehalogenase specifically converts 2,5-DCHQ to chlorohydroquinone; Tn5 mutants lacking LinD cannot degrade 2,5-DCHQ.
Critical isomer for lindane pathway research
Sphingomonas UT26; recombinant E. coli LinD assays
Bioremediation Microbiology Environmental Science

2,5-Dichlorohydroquinone: Application Scenarios


Next-Generation Fungicides with Improved Safety

This scenario is supported by direct comparative evidence showing 2,5-dichlorohydroquinone is as effective as quintozene against potato common scab but without causing a decrease in crop yield [1]. Procurement of this specific compound enables R&D teams to investigate and optimize this favorable efficacy-to-phytotoxicity ratio, which is not observed with the related derivative chloroneb [1]. Sourcing is recommended for lead optimization programs targeting soil-borne fungal pathogens.

Ascorbate Oxidase Assays & Mechanistic Studies

Based on its unique substrate specificity, 2,5-dichlorohydroquinone is a required reagent for assays involving ascorbate oxidase where a measurable, non-native substrate is needed [1]. The quantitative data confirming it is oxidized at ~1/12 the rate of ascorbic acid, while hydroquinone and chlorohydroquinone are not, makes it the only suitable choice for comparative kinetic studies or inhibitor screening campaigns designed to probe the enzyme's active site [1].

High-Purity Chloranil & Specialty Polymer Production

Patented processes for manufacturing high-purity tetrachloro-1,4-benzoquinone (chloranil) explicitly require 2,5-dichlorohydroquinone as a key intermediate [1]. Sourcing this compound is a mandatory step for manufacturers adhering to this specific, high-yield synthetic route. Furthermore, 2,5-dichlorohydroquinone serves as a precursor for bis-β-oxyethyl derivatives used in the production of specialized linear polyesters with tailored thermal and mechanical properties [2].

Lindane Degradation Pathway Research

For studies focused on the bacterial degradation of the persistent pollutant lindane (γ-HCH), 2,5-dichlorohydroquinone is the specific metabolic intermediate and substrate for the key dehalogenase enzyme LinD [1]. Procuring this exact isomer is essential for reproducing published degradation pathways, conducting enzymatic assays, or engineering microbes for enhanced bioremediation capabilities. Other chlorinated hydroquinones will not function in this biological system [1].

Application
Selection Property
Validation Focus
Agrochemical lead optimization
Reported phytotoxicity profile (yield preservation)
Comparative efficacy and yield impact in potato scab glasshouse model
Ascorbate oxidase mechanistic studies
Specific enzyme substrate recognition
Kinetic comparison against native substrate; oxidation rate validation
Chloranil synthesis intermediate
Patented synthetic route specificity
Process adherence to chlorination conditions and intermediate identity
Lindane biodegradation pathway studies
Dehalogenase substrate specificity (LinD)
Substrate utilization in lindane-degrading Sphingomonas models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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